Hexadec-12-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadec-12-ynoic acid is a long-chain fatty acid with an acetylenic bond at the 12th carbon position
Preparation Methods
Hexadec-12-ynoic acid can be synthesized through several methods. One common synthetic route involves the condensation of pent-1-yne with 11-bromoundecanoic acid, resulting in the formation of this compound . This reaction typically requires specific conditions, such as the presence of a strong base and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale and cost-efficiency.
Chemical Reactions Analysis
Hexadec-12-ynoic acid undergoes various chemical reactions, including:
Oxidation: The acetylenic bond can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The triple bond can be reduced to a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The acetylenic hydrogen can be substituted with various functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hexadec-12-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: this compound can be used in the production of specialty chemicals and materials, such as lubricants and surfactants.
Mechanism of Action
The mechanism of action of hexadec-12-ynoic acid involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity may be related to the inhibition of prostaglandin synthesis . The exact molecular targets and pathways can vary depending on the specific biological or pharmacological context.
Comparison with Similar Compounds
Hexadec-12-ynoic acid can be compared with other acetylenic fatty acids, such as:
Octadec-6-ynoic acid: Known for its presence in certain seed oils and its use in the synthesis of other acetylenic compounds.
Octadec-9-ynoic acid: Found in seed oils of the Santalaceae and Olacaceae families.
Crepenynic acid (octadec-cis-9-en,12-ynoic acid): A major component of the seed oil of Crepis foetida and other plant families.
This compound is unique due to its specific structure and the position of the acetylenic bond, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
90284-26-7 |
---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
hexadec-12-ynoic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-3,6-15H2,1H3,(H,17,18) |
InChI Key |
NXWPGEQTRNQCID-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.